molecular formula C12H22O2 B1236769 cis-5-Dodecenoic acid CAS No. 2430-94-6

cis-5-Dodecenoic acid

Cat. No.: B1236769
CAS No.: 2430-94-6
M. Wt: 198.30 g/mol
InChI Key: IJBFSOLHRKELLR-BQYQJAHWSA-N
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Description

cis-5-Dodecenoic acid: is a twelve-carbon unsaturated fatty acid with the molecular formula C₁₂H₂₂O₂ . It is characterized by the presence of a double bond at the fifth carbon atom in the cis configuration.

Mechanism of Action

Target of Action

cis-5-Dodecenoic acid is an endogenous metabolite that primarily targets Cyclooxygenase-I (COX-I) and Cyclooxygenase-II (COX-II) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation.

Mode of Action

The compound interacts with its targets (COX-I and COX-II) by inhibiting their activities . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby potentially reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-I and COX-II, the compound disrupts the synthesis of prostaglandins from arachidonic acid . The downstream effects include a potential reduction in inflammation and pain, given the role of prostaglandins in these physiological processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of prostaglandin synthesis due to the inhibition of COX-I and COX-II . This can lead to a decrease in inflammation and pain at the cellular level.

Biochemical Analysis

Biochemical Properties

Cis-5-Dodecenoic acid plays a significant role in biochemical reactions, particularly in the metabolism of unsaturated fatty acids. It interacts with enzymes such as cyclooxygenase I and cyclooxygenase II, inhibiting their activity . These enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and other physiological processes. The interaction between this compound and these enzymes highlights its potential anti-inflammatory properties.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules, thereby affecting pathways such as the arachidonic acid pathway . This modulation can lead to changes in gene expression, impacting the production of proteins involved in inflammation and other cellular functions. Additionally, this compound can alter cellular metabolism by affecting the balance of fatty acids within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through competitive binding, where this compound competes with arachidonic acid for the active site of the enzyme. Furthermore, this compound can influence gene expression by modulating transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing inflammation and improving metabolic balance . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of unsaturated fatty acids. It interacts with enzymes such as fatty acid desaturases and elongases, which are responsible for the synthesis and modification of fatty acids . These interactions can affect metabolic flux and the levels of various metabolites within the cell, influencing overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These include fatty acid-binding proteins and membrane transporters that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can impact its biological activity and effectiveness.

Subcellular Localization

This compound is localized within various subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can affect its activity and function, particularly in processes such as fatty acid metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Comparison with Similar Compounds

    cis-9-Octadecenoic acid (Oleic acid): Both are unsaturated fatty acids, but oleic acid has a longer carbon chain and a double bond at the ninth carbon atom.

    cis-11-Eicosenoic acid: Similar in structure but with a longer carbon chain and a double bond at the eleventh carbon atom.

    cis-5-Decenoic acid: Similar in structure but with a shorter carbon chain.

Uniqueness of cis-5-Dodecenoic acid: this compound is unique due to its specific carbon chain length and the position of the double bond. This configuration imparts distinct chemical properties and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

2430-94-6

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(E)-dodec-5-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7+

InChI Key

IJBFSOLHRKELLR-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CCCC(=O)O

SMILES

CCCCCCC=CCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCC(=O)O

physical_description

Solid

Pictograms

Corrosive

Synonyms

5-dodecenoic acid
5-dodecenoic acid, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of cis-5-dodecenoic acid in bacteria?

A1: this compound plays a crucial role in the unsaturated fatty acid (UFA) synthesis pathway of Escherichia coli []. It serves as an intermediate, formed through the action of the FabA enzyme on a precursor molecule. This intermediate is then further elongated by the FabB enzyme, ultimately contributing to the production of essential UFAs in the bacteria []. The presence of this compound is particularly crucial for bacterial survival under conditions where exogenous sources of UFAs are limited.

Q2: How does the production of this compound change in response to temperature in Pseudomonas fluorescens BM07?

A2: Pseudomonas fluorescens BM07, a psychrotrophic bacterium, exhibits temperature-dependent changes in its lipid metabolism, including the production of this compound. When grown at lower temperatures (5°C), this bacterium incorporates this compound into both polyhydroxyalkanoates (PHAs) and membrane lipids []. Specifically, it synthesizes two key unsaturated 3-hydroxy acids: 3-hydroxy-cis-5-dodecenoic acid (C12:1) and 3-hydroxy-cis-7-tetradecenoic acid (C14:1) []. The proportion of these acids in PHA increases as the growth temperature decreases, highlighting the role of these compounds in the bacterium's adaptation to colder environments.

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